molecular formula C10H7ClN2O2 B12864075 5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid

5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B12864075
M. Wt: 222.63 g/mol
InChI Key: BOECNLUXALCGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and glyoxal.

    Formation of Imidazole Ring: The reaction between 4-chlorobenzaldehyde and glyoxal in the presence of ammonium acetate leads to the formation of 4-chlorophenylimidazole.

    Carboxylation: The 4-chlorophenylimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized imidazole derivatives.

    Esterification Products: Esters of this compound.

Scientific Research Applications

5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-12-9(13-8)10(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

BOECNLUXALCGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.